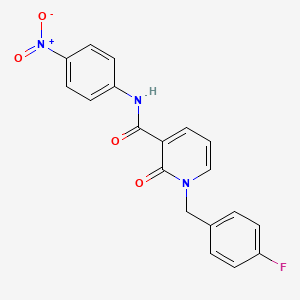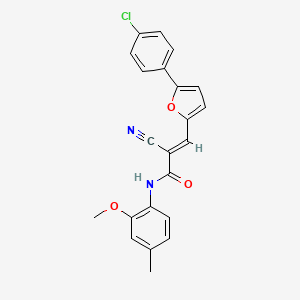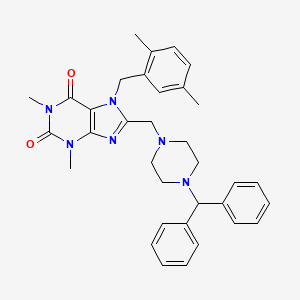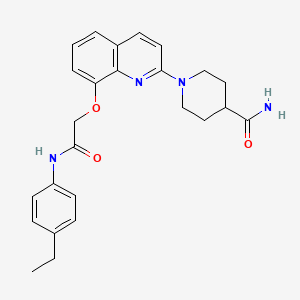![molecular formula C27H33FN4O4S B2974957 4-((1-(2-((3-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide CAS No. 1031967-67-5](/img/structure/B2974957.png)
4-((1-(2-((3-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((1-(2-((3-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide is a useful research compound. Its molecular formula is C27H33FN4O4S and its molecular weight is 528.64. The purity is usually 95%.
BenchChem offers high-quality 4-((1-(2-((3-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((1-(2-((3-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitubercular Agent
The structural similarity of the compound to pyrrolo[2,3-d]pyrimidine derivatives suggests its potential use as an antitubercular agent . Pyrrolo[2,3-d]pyrimidine derivatives have been studied for their efficacy against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (TB). These compounds have shown in vitro activity and non-cytotoxicity to cell lines, making them promising candidates for TB treatment .
Protein Kinase Inhibition
Compounds with a pyrrolo[2,3-d]pyrimidine moiety have been identified as inhibitors of protein kinases. Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups, playing a crucial role in a variety of cellular processes. Inhibitors of protein kinases have therapeutic potential in treating diseases such as cancer, diabetes, and autoimmune disorders .
Pharmaceutical Compositions
The compound’s structure is conducive to forming pharmaceutical compositions. It can be used in the manufacture of medicaments, particularly as a part of a composition with other active ingredients. This application is particularly relevant in the development of new drugs with improved efficacy and reduced side effects .
Organic Synthesis Intermediate
Due to its complex structure, the compound can serve as an intermediate in organic synthesis, particularly in the synthesis of more complex molecules. It can be used to introduce the thieno[3,2-d]pyrimidin moiety into other compounds, which can be valuable in the development of new materials or drugs .
Chalcogenation Chemistry
The compound may be used in chalcogenation chemistry, which involves the introduction of chalcogen atoms (such as sulfur or selenium) into organic molecules. This type of chemistry is important for creating compounds with novel properties for applications in materials science and pharmaceuticals .
Lead Optimization in Drug Discovery
With its drug-like properties, such as a molecular weight under 400 and a ClogP value less than 4, the compound is a suitable candidate for lead optimization in drug discovery. Lead optimization is the process of modifying compounds to improve their potency, selectivity, and pharmacokinetic properties .
properties
IUPAC Name |
4-[[1-[2-(3-fluoroanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]-N-pentylcyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33FN4O4S/c1-2-3-4-13-29-25(34)19-10-8-18(9-11-19)16-32-26(35)24-22(12-14-37-24)31(27(32)36)17-23(33)30-21-7-5-6-20(28)15-21/h5-7,12,14-15,18-19H,2-4,8-11,13,16-17H2,1H3,(H,29,34)(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHKIQWXRXSTEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1CCC(CC1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(2-((3-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{1-[4-(aminomethyl)phenyl]-1H-pyrrol-2-yl}-2-(diethylamino)-1-ethanol](/img/structure/B2974874.png)
![Benzo[d]thiazol-2-yl(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2974875.png)






![5-(4-ethylphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2974888.png)


![5H-Benzo[b]pyrido[4,3-e][1,4]oxazine](/img/structure/B2974893.png)
![N-(2-ethoxyphenyl)-2-[3-(3-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2974896.png)
![N-(2-methyl-5-nitrophenyl)-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2974897.png)